molecular formula C16H27BN2O3 B1436044 N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1350635-93-6

N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B1436044
M. Wt: 306.2 g/mol
InChI Key: NYOJPFWWJWHLIQ-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C16H27BN2O3 and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research by Abd El Kader et al. (2012) focused on the synthesis of compounds similar to N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, exploring their structural characteristics using spectral and elemental analysis. This study provides insight into the methodologies for synthesizing such compounds and analyzing their structural properties (Abd El Kader et al., 2012).

Catalytic and Asymmetric Reduction

Huang et al. (2010, 2011) explored the catalytic enantioselective borane reduction of benzyl oximes, which is relevant to the chemical processes involving N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. This research sheds light on the potential use of such compounds in asymmetric synthesis and catalysis (Huang, Ortiz-Marciales, & Hughes, 2010).

Molecular Structure and DFT Study

A study by Huang et al. (2021) on similar boric acid ester intermediates provided a comprehensive analysis of their molecular structures using density functional theory (DFT). This research is valuable for understanding the physicochemical properties and molecular interactions of compounds like N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Huang et al., 2021).

Application in Organic Synthesis

The research by Irving et al. (2003) highlighted the synthesis of novel N2B heterocycles from ethylenediamine derivatives and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, which is closely related to the compound . This study offers insights into the application of such compounds in the synthesis of heterocyclic structures with potential bioactivity (Irving et al., 2003).

properties

IUPAC Name

N-(3-ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O3/c1-6-20-11-7-10-18-14-9-8-13(12-19-14)17-21-15(2,3)16(4,5)22-17/h8-9,12H,6-7,10-11H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOJPFWWJWHLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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